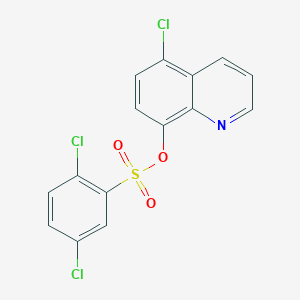![molecular formula C22H18ClFN2O5S B4542607 methyl 2-chloro-5-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4542607.png)
methyl 2-chloro-5-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
This compound falls into the category of sulfonamide derivatives, which are known for their versatile chemical and physical properties, making them useful in various applications, including medicinal chemistry, agrochemicals, and material science. The introduction of specific functional groups such as chloro, fluoro, and sulfonyl moieties can significantly alter the compound's reactivity, physical properties, and potential applications.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multiple steps, including diazotization, Sandmeyer reactions, esterification, and condensation processes. For instance, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in pharmaceuticals, showcases the complexity and efficiency of producing sulfonamide derivatives through improved processes suitable for industrial production, emphasizing higher yields and lower costs (Yang Jian-she, 2009).
Molecular Structure Analysis
Structural analysis, including crystal structure determination and spectral investigations, plays a crucial role in understanding the molecular geometry and electronic properties of sulfonamide compounds. For example, the crystal structure analysis and DFT computations of a related compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, provide insights into its molecular geometry, stability, and electronic properties, which are crucial for predicting its reactivity and potential applications (S. Murugavel et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including condensation, esterification, and reactions with amines. These reactions are influenced by the presence of fluorine and chlorine atoms, which can affect the compound's reactivity and the formation of hydrogen bonds in the crystal structure, contributing to the compound's stability and physical properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The intramolecular N—H⋯O hydrogen bond formation, as observed in certain sulfonamide compounds, affects their physical state and solubility, which are critical parameters for their application in various fields (Masaharu Kimura, S. Hourai, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are shaped by the compound's molecular structure. For example, the NBO analysis, HOMO-LUMO energy gap, and molecular docking studies provide insights into the compound's stability, reactivity, and potential biological activities, which are essential for designing compounds with desired properties and activities (S. Murugavel et al., 2016).
Propiedades
IUPAC Name |
methyl 5-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O5S/c1-31-22(28)17-13-15(11-12-18(17)23)25-21(27)14-26(20-10-6-5-9-19(20)24)32(29,30)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPPHCBSRWGIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-chloro-5-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-[5-methyl-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4542530.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4542536.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B4542542.png)
![ethyl 2-[(2-cyano-3-{3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4542548.png)


![N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4542564.png)
![4-(4-methoxyphenyl)-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4542571.png)
![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4542606.png)

![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)